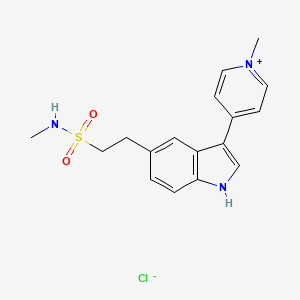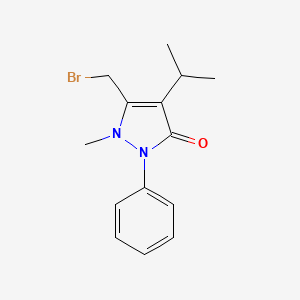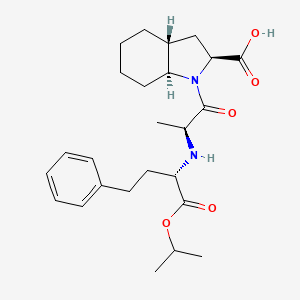![molecular formula C11H13Br B13858520 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene is an organic compound characterized by a cyclopropyl ring attached to a benzene ring with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction conditions are optimized to ensure the efficient formation of the bromomethyl group on the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using molecular bromine or copper (II) bromide as brominating agents . These methods are designed to be economically viable and scalable, ensuring consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropyl derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in cyclopropylmethyl derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating subsequent reactions to form desired products.
Comparación Con Compuestos Similares
- 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-fluorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-nitrobenzene
This detailed overview provides a comprehensive understanding of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopropyl]-2-methylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-8H2,1H3 |
Clave InChI |
BFQWOWAQZGHOOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)

![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)



